molecular formula C19H22O9 B1408615 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose CAS No. 78962-43-3

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose

Cat. No.: B1408615
CAS No.: 78962-43-3
M. Wt: 394.4 g/mol
InChI Key: MMMFFJBLSNOZRA-GKJUMJLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose is a chemically synthesized derivative of galactose. This compound is notable for its intricate molecular structure, which includes multiple acetyl and benzylidene protecting groups. It is widely used in various fields of scientific research, particularly in the development of antiviral drugs and the study of cellular processes.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose have been observed to change over time . The compound exhibits stability under controlled conditions, maintaining its biochemical activity for extended periods. It is subject to degradation under certain conditions, which can affect its long-term efficacy. Studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits antiviral activity without significant adverse effects. At higher doses, it can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These proteins facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and molecular size, which affect its ability to traverse cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments within the cell, including the nucleus and cytoplasm, where it can interact with target biomolecules. Post-translational modifications, such as acetylation, play a role in its targeting and localization, ensuring that it reaches the appropriate cellular sites to exert its effects .

Preparation Methods

The synthesis of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose typically involves the following steps :

    Starting Material: The process begins with glucose as the starting material.

    Formation of Benzylidene Acetal: Glucose is treated with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous dimethylformamide. The reaction mixture is stirred for several hours.

    Acetylation: The resulting product is dissolved in pyridine and acetic anhydride, and the reaction mixture is stirred at room temperature. The solvents are then co-evaporated with toluene to yield the final product as a white solid.

    Crystallization: The product is crystallized from methanol to obtain pure this compound.

Chemical Reactions Analysis

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl and benzylidene groups can be substituted under specific conditions, often involving nucleophilic reagents.

    Hydrolysis: The compound can be hydrolyzed to remove the acetyl and benzylidene protecting groups, yielding the free sugar.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in the study of cellular processes, including the investigation of benign and malignant cells.

    Industry: The compound is used in the production of various biochemical products and as a reagent in organic synthesis.

Comparison with Similar Compounds

1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose can be compared with other similar compounds, such as :

    1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose: This compound has all hydroxyl groups acetylated, making it less specific in its interactions compared to the benzylidene derivative.

    1,2,3-Tri-O-acetyl-5-deoxy-D-ribose: This compound lacks the benzylidene group and has different applications in organic synthesis.

    1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose: Similar to the galactopyranose derivative but with a different sugar moiety, leading to variations in reactivity and applications.

Properties

IUPAC Name

[(4aR,6S,7R,8S,8aS)-6,7-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O9/c1-10(20)24-16-15-14(9-23-18(28-15)13-7-5-4-6-8-13)27-19(26-12(3)22)17(16)25-11(2)21/h4-8,14-19H,9H2,1-3H3/t14-,15+,16+,17-,18?,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMFFJBLSNOZRA-GKJUMJLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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